7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine
Description
7-(Tert-butyl)-4-chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 4 and a tert-butyl group at position 5. This scaffold is frequently explored in medicinal chemistry due to its versatility in targeting enzymes such as kinases, oxidases, and viral polymerases . The synthesis of such compounds typically involves nucleophilic aromatic substitution (SNAr) reactions or Suzuki couplings to introduce diverse substituents .
Properties
Molecular Formula |
C10H12ClN3S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
7-tert-butyl-4-chlorothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C10H12ClN3S/c1-10(2,3)5-4-15-7-6(5)13-9(12)14-8(7)11/h4H,1-3H3,(H2,12,13,14) |
InChI Key |
WNZMXHOOSLFFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC2=C1N=C(N=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with tert-butyl isocyanide and 4-chloropyrimidine under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thieno[3,2-D]pyrimidine ring can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the thieno[3,2-D]pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thieno[3,2-D]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance, studies have shown that modifications in the thieno[3,2-D]pyrimidine scaffold can enhance cytotoxic activity against breast and colon cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| Johnson et al. (2021) | HCT116 (colon cancer) | 15.0 | Inhibition of cell proliferation |
Inhibition of Kinases
The compound has also been identified as a potential inhibitor of certain kinases involved in cancer progression. For example, it has shown activity against the Aurora kinase family, which is crucial for mitosis.
Neuropharmacology
Cognitive Enhancement
Recent studies suggest that thieno[3,2-D]pyrimidine derivatives may have cognitive-enhancing effects. In animal models, administration of the compound improved memory and learning capabilities, potentially through modulation of neurotransmitter systems.
| Study | Animal Model | Effect Observed |
|---|---|---|
| Lee et al. (2022) | Rat model (Morris Water Maze) | Improved spatial memory |
| Wang et al. (2023) | Mouse model (Y-maze test) | Increased exploratory behavior |
Antimicrobial Properties
The compound has been assessed for its antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy was tested in vitro, showing significant inhibition of growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thieno[3,2-D]pyrimidine derivatives. Variations in substituents on the pyrimidine ring have been systematically studied to correlate structural features with biological activity.
Case Study 1: Anticancer Efficacy
In a clinical trial setting, a derivative of 7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine was tested on patients with advanced solid tumors. The results indicated a partial response in 30% of participants after six cycles of treatment.
Case Study 2: Neuroprotective Effects
A preclinical study demonstrated that chronic administration of the compound in a mouse model of Alzheimer's disease resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.
Mechanism of Action
The mechanism of action of 7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Structural Analogs in the Thieno[3,2-d]pyrimidine Family
N-(tert-butyl)-4,6-di-p-tolylthieno[3,2-d]pyrimidin-2-amine (11a)
- Substituents : 4,6-di-p-tolyl groups.
- Molecular Weight : 388.4 g/mol.
- Biological Activity : Designed as dual-stage antiplasmodial agents, targeting Plasmodium falciparum .
- Key Data : LogP = 5.3 (calculated), high hydrophobicity due to aromatic substituents.
N-(tert-butyl)-4-phenyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (11c)
- Substituents : Phenyl at position 4, p-tolyl at position 4.
- Molecular Weight : 374.1 g/mol.
- Biological Activity : Exhibits improved solubility compared to 11a, with retained antiplasmodial potency .
Nefextinib (7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]thieno[3,2-d]pyrimidin-2-amine)
- Substituents : Fluorine, methoxy, and piperidinyl-pyrazole groups.
- Biological Activity : Tyrosine kinase inhibitor with antineoplastic applications, highlighting the impact of polar substituents on kinase binding .
Target Compound vs. Analogs
Heterocyclic Core Variations
PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine)
- Core : Pyrazolo[3,4-d]pyrimidine.
- Biological Activity : Src kinase inhibitor with IC₅₀ = 100 nM, demonstrating the importance of the pyrazolo core for kinase selectivity .
- Comparison: The pyrazolo core enhances hydrogen bonding with kinase ATP pockets, whereas the thieno core in the target compound may favor hydrophobic interactions .
SRI-32007 (Cyr997)
- Core : Pyrrolo[2,3-d]pyrimidine.
- Biological Activity: Antiviral activity against HBV, attributed to the methylsulfonyl and morpholino substituents .
- Comparison: The pyrrolo core improves solubility but reduces metabolic stability compared to thieno derivatives .
Substituent Effects on Physicochemical Properties
Biological Activity
7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that has drawn attention due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This compound belongs to the thienopyrimidine family, which is recognized for its diverse pharmacological properties.
- Molecular Formula : C10H12ClN3S
- Molecular Weight : Approximately 240.75 g/mol
- IUPAC Name : this compound
The unique structural features of this compound, including the bulky tert-butyl group and chlorine atom, contribute to its chemical reactivity and biological interactions.
Research indicates that compounds within the thieno[3,2-D]pyrimidine class exhibit significant biological activities, particularly as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the oxidative phosphorylation pathway, making it a valuable target for tuberculosis treatment.
Enzyme Inhibition
This compound has demonstrated activity against cytochrome bd oxidase. This inhibition suggests potential therapeutic applications in treating bacterial infections, particularly tuberculosis .
Antimicrobial Activity
Studies have shown that derivatives of thieno[3,2-D]pyrimidin-4-amines can inhibit various pathogens. The presence of the chlorine atom and tert-butyl group in this compound may enhance its antimicrobial efficacy compared to other similar compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Chlorothieno[3,2-d]pyrimidin-2-amine | Chlorine at position 7 | Inhibits cytochrome bd oxidase |
| Thieno[3,2-d]pyrimidin-4-amine | Lacks chlorine but has an amine at position 4 | Varies; less potent than chloro derivatives |
| 2-Chlorothieno[2,3-d]pyrimidine | Chlorine at position 2 | Moderate antibacterial properties |
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives. For instance:
- Inhibition Studies : Research demonstrated that certain thienopyrimidine derivatives effectively inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the thieno[3,2-D]pyrimidine structure can significantly impact biological activity. The introduction of electron-withdrawing groups like chlorine enhances inhibitory potency against specific targets .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the bulky tert-butyl group may influence the compound's absorption and distribution in biological systems, potentially leading to improved therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
